3-(1-Ethyl-1H-1,2,4-triazol-5-yl)butan-2-ol
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Overview
Description
3-(1-Ethyl-1H-1,2,4-triazol-5-yl)butan-2-ol is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethyl group attached to the triazole ring and a butanol moiety. Triazole derivatives are known for their diverse biological activities and have found applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethyl-1H-1,2,4-triazol-5-yl)butan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-ethyl-1H-1,2,4-triazole-5-amine with a suitable butanone derivative under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate carbinolamine, followed by dehydration and cyclization to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as acid or base catalysts, can enhance the reaction rate and selectivity. Additionally, purification techniques such as distillation or chromatography may be employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-(1-Ethyl-1H-1,2,4-triazol-5-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the butanol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The triazole ring can undergo reduction to form dihydrotriazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
3-(1-Ethyl-1H-1,2,4-triazol-5-yl)butan-2-ol has found applications in several scientific research areas:
Medicinal Chemistry: Triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities.
Agriculture: Triazole compounds are used as plant growth regulators and fungicides.
Materials Science: Triazole derivatives are used in the synthesis of advanced materials with unique properties, such as high thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 3-(1-Ethyl-1H-1,2,4-triazol-5-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The triazole ring can form non-covalent interactions, such as hydrogen bonds and π-π stacking, with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. For example, triazole derivatives are known to inhibit enzymes involved in fungal cell wall synthesis, making them effective antifungal agents .
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-1H-1,2,4-triazole-5-amine: A precursor in the synthesis of 3-(1-Ethyl-1H-1,2,4-triazol-5-yl)butan-2-ol.
3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one: A triazole derivative with similar structural features but different biological activities.
1,2,4-Triazole: The parent compound of the triazole family, known for its broad range of biological activities.
Uniqueness
This compound is unique due to the presence of both the ethyl group and the butanol moiety, which can influence its physicochemical properties and biological activities. The combination of these functional groups may enhance its solubility, stability, and ability to interact with specific molecular targets .
Properties
Molecular Formula |
C8H15N3O |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
3-(2-ethyl-1,2,4-triazol-3-yl)butan-2-ol |
InChI |
InChI=1S/C8H15N3O/c1-4-11-8(9-5-10-11)6(2)7(3)12/h5-7,12H,4H2,1-3H3 |
InChI Key |
YUGVINHQFFNIME-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC=N1)C(C)C(C)O |
Origin of Product |
United States |
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